molecular formula C12H15NO3 B1443959 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1495247-89-6

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1443959
CAS RN: 1495247-89-6
M. Wt: 221.25 g/mol
InChI Key: PRBUBVPDXFFYAG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as CPMDOHPCA, is a cyclopropylmethyl derivative of a pyridine carboxylic acid. It is a synthetic compound that is used in research for a variety of purposes.

Scientific Research Applications

Synthetic Organic Chemistry and Drug Synthesis

1,4-Dihydropyridines (DHPs) serve as a significant class of nitrogen-containing heterocyclic compounds, with extensive applications in drug synthesis and as starting materials in synthetic organic chemistry. The Hantzsch Condensation reaction is a well-documented method for preparing DHPs, highlighting the potential of using active methylene groups in DHPs for the synthesis of more biologically active compounds (Sohal, 2021). This suggests that compounds structurally related to the mentioned chemical could be synthesized using similar methodologies for applications in medicinal chemistry and drug development.

Biological Activities and Applications

Compounds structurally related to DHPs, such as betalains and their precursors, demonstrate significant biological activities. Betalains, for example, originate from betalamic acid, which shares a structural resemblance to the DHPs in terms of the heterocyclic core. These compounds have been identified for their antioxidant, antimicrobial, and anti-inflammatory properties, suggesting that structurally similar compounds might also exhibit similar bioactivities. The exploration of betalains and their derivatives in plants and their potential health benefits provides insights into how structurally similar compounds could be leveraged for health and wellness applications (Khan & Giridhar, 2015).

Ethylene Biosynthesis and Plant Biology

The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as more than just an ethylene precursor highlights the intricate biological processes involving cyclopropyl-containing compounds. ACC's diverse functions, from being a precursor to ethylene to having roles in plant growth and stress responses, underscore the potential for structurally similar compounds to have biological relevance in plant sciences. This understanding can pave the way for agricultural and plant biology research focusing on growth regulation, stress response, and plant development (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

1-(cyclopropylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-5-8(2)13(6-9-3-4-9)11(14)10(7)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBUBVPDXFFYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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